2-(4-Bromophenyl)ethyl benzylcarbamate
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Overview
Description
2-(4-Bromophenyl)ethyl benzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further linked to a benzylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)ethyl benzylcarbamate typically involves the reaction of 2-(4-bromophenyl)ethylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: The compound can be reduced to form the corresponding amine by catalytic hydrogenation.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as hydroxide, to form phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Corresponding amine.
Substitution: Phenol derivatives.
Scientific Research Applications
2-(4-Bromophenyl)ethyl benzylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethyl benzylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
2-(4-Chlorophenyl)ethyl benzylcarbamate: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)ethyl benzylcarbamate: Contains a fluorine atom in place of bromine.
2-(4-Methylphenyl)ethyl benzylcarbamate: Features a methyl group instead of bromine.
Uniqueness: 2-(4-Bromophenyl)ethyl benzylcarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
CAS No. |
877929-47-0 |
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Molecular Formula |
C16H16BrNO2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)ethyl N-benzylcarbamate |
InChI |
InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-20-16(19)18-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
InChI Key |
OGSDNZVWZIJBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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